molecular formula C9H16O3 B1581187 Ethyl 3-oxoheptanoate CAS No. 7737-62-4

Ethyl 3-oxoheptanoate

Cat. No. B1581187
CAS RN: 7737-62-4
M. Wt: 172.22 g/mol
InChI Key: UKRVECBFDMVBPU-UHFFFAOYSA-N
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Description

Ethyl 3-oxoheptanoate, also known as Ethyl 3-oxoenanthate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 172.22 and a molecular formula of C9H16O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxoheptanoate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The ChemSpider ID for this compound is 485973 .


Physical And Chemical Properties Analysis

Ethyl 3-oxoheptanoate has a density of 1.0±0.1 g/cm3, a boiling point of 219.3±8.0 °C at 760 mmHg, and a flash point of 86.0±18.5 °C . It also has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 177.7±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Organic Compounds Ethyl 3-oxoheptanoate is used in the synthesis of various organic compounds. Takeda, Amano, and Tsuboi (1977) demonstrated its use in creating diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, leading to the synthesis of (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate for pestalotin (Takeda, Amano, & Tsuboi, 1977).

  • Photochemical Reactions Ethyl 3-oxoheptanoate participates in photochemical reactions. Tokuda, Watanabe, and Itoh (1978) studied its photochemical reaction in methanol, leading to the formation of various ω-substituted esters (Tokuda, Watanabe, & Itoh, 1978).

  • Synthesis of Esters Ballini, Marcantoni, and Petrini (1991) explored the conversion of cycloheptanone with potassium persulfate in ethanol, leading to ethyl or methyl 7-oxoheptanoate, which has applications in organic synthesis (Ballini, Marcantoni, & Petrini, 1991).

  • Catalysis and Reactivity Studies Hu and Lambla (1994) investigated the transesterification of ethylene and alkyl acrylate copolymers, involving ethyl 3-oxoheptanoate, to study the catalysis and reactivity in various solutions (Hu & Lambla, 1994).

  • Bioreduction Processes Ramos et al. (2011) used ethyl 3-oxoheptanoate for bioreduction processes, reducing it to ethyl (R)-3-hydroxyhexanoate using microorganism strains. This process demonstrates the potential of ethyl 3-oxoheptanoate in biocatalysis (Ramos et al., 2011).

  • Study of Atmospheric Degradation Aranda et al. (2021) studied the atmospheric degradation of 3-ethoxy-1-propanol, identifying ethyl 3-hydroxypropanoate as a product. This research highlights the environmental interactions and degradation pathways of similar compounds (Aranda et al., 2021).

  • Investigational Pharmaceutical Compounds Vogt et al. (2013) characterized two polymorphic forms of an investigational pharmaceutical compound related to ethyl 3-oxoheptanoate using various spectroscopic techniques (Vogt et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3-oxobutanoate sodium salt, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVECBFDMVBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339832
Record name Ethyl 3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxoheptanoate

CAS RN

7737-62-4
Record name Heptanoic acid, 3-oxo-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=7737-62-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxoheptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxoheptanoate
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Synthesis routes and methods I

Procedure details

70.8 g of ethyl carbonate in solution in 50 ml of ether were added to a suspension of 27.3 g of sodium hydride (50% in oil, washed 3 times with hexane) in 250 ml of ether and the mixture was stirred for 10 minutes and 30 g of hexanone were added. The mixture was refluxed for 2 hours and then a solution of 35 ml of ether containing 12 ml of ethanol was added. The solution was cooled to 0° C. and a solution of 36 ml of acetic acid in 300 ml of water was added. 12 ml of a saturated sodium bicarbonate solution were added and extraction was carried out with ether. The extracts were washed with water, dried, filtered and evaporated to dryness under reduced pressure to obtain 100 g of an oil which was distilled under a pressure of 3 mbar at 70° C. to obtain 32.5 g of the desired product.
Name
ethyl carbonate
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
36 mL
Type
solvent
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 123 from valeryl chloride and 2,2-dimethyl-1,3-dioxane-4,6-dione (both commercially available).
[Compound]
Name
Intermediate 123
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

70.8 g of ethyl carbonate in solution in 50 ml of ether were added to a suspension of 27.3 g of sodium hydride at 50% in oil (washed beforehand in heptane) and 250 ml of ether and the mixture was stirred for 10 minutes. 30 g of hexanone were added over 30 minutes and the mixture was refluxed for 2 hours. 35 ml of ether with 12 ml of ethanol were added and the mixture was stirred for 16 hours at ambient temperature. After cooling to 0° C., a solution of 36 ml of acetic acid in 300 ml of water, then 12 ml of a saturated sodium bicarbonate solution were added, and the pH was 7. Extraction was carried out with ether and the extracts were washed with water, dried and evaporated to dryness. After distillation to 70° C. under a reduced pressure of 7 mbar, 32.5 g of the desired product were obtained.
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
ethyl carbonate
Quantity
70.8 g
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxoheptanoate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
30
Citations
N Sugiyama, M Yamamoto, T Takano… - Bulletin of the Chemical …, 1967 - journal.csj.jp
2-Acetoxy-l, 3-dicarbonyl compounds were synthesized by two methods, one consisting of the condensation of 1, 3-dicarbonyl compounds with an electrophilic reagent, followed by …
Number of citations: 10 www.journal.csj.jp
SRAM CHHABRA, P Stead, NJ Bainton… - The Journal of …, 1993 - jstage.jst.go.jp
… Ethyl 3-oxoheptanoate was not commercially available and was synthesised by acylation of tert-buty\ ethyl malonate with valeryl chloride by way of the ethoxymagnesium derivative. …
Number of citations: 239 www.jstage.jst.go.jp
T Kourouli, P Kefalas, N Ragoussis… - The Journal of Organic …, 2002 - ACS Publications
… Ethyl acetoacetate, ethyl 3-oxopentanoate, and ethyl 3-oxoheptanoate are commercially available (Aldrich), and they were used without further purification. Ethyl 3-oxo-4-…
Number of citations: 73 pubs.acs.org
N Kanai, H Nakayama, N Tada, A Itoh - Organic Letters, 2010 - ACS Publications
… The reaction of methyl 3-oxoheptanoate (1a) and ethyl 3-oxoheptanoate (1b) gave the corresponding α-hydroxy-β-keto esters (2aa−2bb), which possess the ester group derived by …
Number of citations: 56 pubs.acs.org
T Kitamura, Y Tazawa, MH Morshed, S Kobayashi - Synthesis, 2012 - thieme-connect.com
… The chlorination of aliphatic β-keto esters, ethyl 3-oxohexanoate (2) and ethyl 3-oxoheptanoate (3), gave the chlorinated products 2a and 3a in 62 and 60% yield, respectively (entries 1 …
Number of citations: 20 www.thieme-connect.com
W Voeltera, MM El-Abadelahb, SS Sabrib… - … für Naturforschung B, 1999 - degruyter.com
… Con struction of the substituted pyrazolo intermediate 4 was accomplished from ethyl 3-oxoheptanoate [7] by a series of straightforward reactions accord ing to a literature methodology […
Number of citations: 3 www.degruyter.com
K Tateda, Y Ishii, M Horikawa, T Matsumoto… - Infection and …, 2003 - Am Soc Microbiol
… For compounds 1 and 2, pentanoic acid; ethyl 3-oxoheptanoate, which was converted to 3-oxoheptanoic acid by an ordinary hydrolysis reaction and crystallized from ether-n-hexane; …
Number of citations: 447 journals.asm.org
T Kitamura, K Muta, S Kuriki - Tetrahedron Letters, 2013 - Elsevier
… such as ethyl 3-(4′-nitrophenyl)-3-oxopropionate (1b), ethyl 3-oxo-3-(2′,3′,4′,5′-tetrafluorophenyl)propionate (1c), ethyl 3-oxohexanoate (1d) and ethyl 3-oxoheptanoate (1e) …
Number of citations: 42 www.sciencedirect.com
S Mageswaran, MUS Sultanbawa - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Ethyl 3-Oxoheptanoate.-(a) The reaction between nbutylmagnesium iodide and ethyl cyanoacetate gave ethyl 3-oxoheptanoate (18,5y0), bp 42-45" at 0.15 mmHg (lit.,s 97-101" at 9 …
Number of citations: 28 pubs.rsc.org
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
The hybridization of hits, identified by complementary fragment and high throughput screens, enabled the discovery of the first series of potent inhibitors of mitochondrial branched-chain …
Number of citations: 35 pubs.acs.org

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